Benzyl 3,3-difluorocyclopentylcarbamate
Description
Benzyl 3,3-difluorocyclopentylcarbamate is a fluorinated carbamate derivative characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and a benzyl carbamate group.
Properties
Molecular Formula |
C13H15F2NO2 |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
benzyl N-(3,3-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)7-6-11(8-13)16-12(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
CUXWKMAACKAECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with Benzyl 3,3-difluorocyclopentylcarbamate:
Key Observations :
- Ring Size and Flexibility : The cyclopentyl core in the target compound offers intermediate ring strain and conformational flexibility compared to cyclobutane (higher strain) and piperidine (more rigid due to nitrogen) .
- Fluorine Positioning : 3,3-Difluorination on cyclopentane may enhance electronegativity and steric effects compared to 4,4-difluoropiperidine, which could influence hydrogen bonding and solubility .
Physicochemical Properties
- Lipophilicity : Fluorination generally increases logP. The cyclopentyl derivative is expected to have higher lipophilicity than the piperidine analogue due to reduced polarity .
- Stability: Carbamates are prone to hydrolysis, but fluorination at the 3-position may sterically protect the carbamate linkage, enhancing stability compared to non-fluorinated analogs .
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